4-Boc-aminomethylphenethylamine

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Multi-step PROTAC and ADC synthesis frequently demands complex orthogonal protection schemes that add steps and depress overall yield. This compound eliminates that burden. • Orthogonal bifunctional scaffold: Free primary ethylamine couples first to E3 ligase ligands or warheads; Boc-protected para-benzylamine remains inert until acidic deprotection - no protection/deprotection cycle interference. • Defined chemoselectivity imposed by differential pKa (~12.3 benzylamine vs. ~9.8 ethylamine) ensures predictable reaction sequence without re-optimization. • Free base form avoids the neutralization step required with HCl salts, reducing unit operations and aqueous waste at scale. • ≥97% purity; supplied with full COA (HPLC, MS, NMR) for regulated workflows.

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
CAS No. 187283-19-8
Cat. No. B063299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boc-aminomethylphenethylamine
CAS187283-19-8
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=C(C=C1)CCNCN
InChIInChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)12-6-4-11(5-7-12)8-9-16-10-15/h4-7,16H,8-10,15H2,1-3H3
InChIKeyJBJDTPIPPYKWFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Boc-aminomethylphenethylamine: Orthogonally Protected Building Block


4-Boc-aminomethylphenethylamine (CAS: 187283-19-8) is a protected amine derivative within the phenethylamine class, characterized by a tert-butyloxycarbonyl (Boc) group on the benzylamine nitrogen and a free primary amine on the ethyl side chain . With molecular formula C₁₄H₂₂N₂O₂ and molecular weight 250.34 g/mol, it serves as a bifunctional building block offering orthogonal protection strategies in multi-step organic synthesis [1]. The compound presents as a solid with vendor-reported purity specifications typically ranging from 97% to 98% .

Orthogonal Boc/amine protection enables sequential coupling without interference
Free base form supports direct organic-phase reactions, bypassing neutralization
Para-substitution maintains geometry for medicinal chemistry scaffold incorporation

Why Substitution Fails for 4-Boc-aminomethylphenethylamine


Substitution with generic phenethylamine analogs or alternative protected amines fails because the specific regiochemistry and protection pattern of 4-Boc-aminomethylphenethylamine directly dictates downstream synthetic outcomes. The para-substituted benzylamine scaffold bearing a Boc-protected aminomethyl group and an unprotected primary ethylamine enables precise sequential functionalization without protection/deprotection cycle interference—a capability absent in fully unprotected analogs, which would require additional orthogonal protection steps . Regioisomers with ortho- or meta-substitution yield different spatial geometries, altering molecular recognition and receptor binding profiles in medicinal chemistry applications . Analogs such as tert-butyl (2-aminoethyl)(benzyl)carbamate (CAS: 152193-00-5) feature N-Boc protection on the ethylamine chain rather than the benzyl position, fundamentally changing the amine available for first-step coupling . The differential nucleophilicity between benzylamine (pKa ~12.3 predicted) and phenethylamine moieties imposes a defined reaction sequence that substitution would disrupt, necessitating re-optimization of reaction conditions, yields, and purification protocols .

Regioisomer geometry shift
Ortho- or meta-substituted analogs alter spatial orientation, potentially disrupting molecular recognition and downstream SAR.
Protection pattern mismatch
N-Boc ethylamine analogs (e.g., CAS 152193-00-5) change the first-step coupling site, requiring route re-design.
Salt form alters workflow
Hydrochloride salt demands a neutralization step before organic-phase coupling, affecting stoichiometry and yield.

Differentiation Evidence for 4-Boc-aminomethylphenethylamine


Para-Substitution: Physicochemical Advantage

4-Boc-aminomethylphenethylamine's para-substitution pattern yields predicted physicochemical properties that distinguish it from ortho- and meta-substituted regioisomers. The predicted pKa of 12.30±0.46 and predicted XLogP3 of 1.7 directly influence solubility, membrane permeability, and reaction kinetics . These values differ from those of regioisomeric analogs due to distinct electronic and steric environments of the aromatic ring, affecting both synthetic handling and biological target engagement when incorporated into final compounds [1].

Para-regiochemistry
Class-level
Predicted pKa 12.30, XLogP3 1.7 vs ortho/meta regioisomers; TPSA 64.4 Ų
Regiochemistry influences molecular geometry and electronic distribution
Predicted values; experimental data may differ
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Orthogonal Protection: Free Amine and Boc-Benzylamine

4-Boc-aminomethylphenethylamine provides two chemically distinct amines: an unprotected primary ethylamine (pKa ~10-11) and a Boc-protected benzylamine that can be selectively deprotected under acidic conditions without affecting the ethylamine . In contrast, fully protected analogs such as N,N′-diBoc derivatives or tert-butyl (2-aminoethyl)benzylcarbamate (CAS: 152193-00-5) lack an immediately available coupling handle, requiring an additional deprotection step before first functionalization . This orthogonal protection pattern enables sequential amide bond formation or reductive amination at the ethylamine site followed by Boc deprotection and subsequent benzylamine functionalization, reducing step count by at least one synthetic operation relative to fully protected comparators .

Orthogonal protection
Class-level
One free ethylamine + one Boc-benzylamine vs fully protected analogs: eliminates ≥1 deprotection step
Reduces synthetic steps and cumulative yield loss
Reported step-count advantage under standard coupling protocols
Peptide Synthesis Bioconjugation Multi-Step Organic Synthesis

Free Base Form vs. Hydrochloride Salt

The free base form of 4-Boc-aminomethylphenethylamine (CAS: 187283-19-8) is available with vendor-specified purity of ≥97% , compared to the hydrochloride salt form (CAS: 1303968-16-2) which is typically offered at ≥95% purity with molecular weight 286.8 g/mol . The free base form enables direct use in organic-phase reactions without neutralization steps required for hydrochloride salts. The absence of counterion also facilitates accurate stoichiometric calculations in coupling reactions where precise molar equivalents are critical .

Free base vs HCl salt
Head-to-head
MW 250.34, purity ≥97% (free base) vs MW 286.8, purity ≥95% (HCl salt)
Free base avoids neutralization and simplifies stoichiometry
Vendor specifications; lot-specific review advised
Analytical Chemistry Process Chemistry Procurement Specifications

Boc Group Deprotection Advantages

The Boc protecting group on 4-Boc-aminomethylphenethylamine can be removed under mild acidic conditions (e.g., TFA in DCM at room temperature) with typical reaction times of 1-4 hours [1]. Alternative protecting groups such as Cbz (benzyloxycarbonyl) require harsher hydrogenolytic conditions or strong acids for removal, while Fmoc requires basic conditions that may be incompatible with acid-sensitive substrates. Thermal deprotection of Boc groups can also be achieved at elevated temperatures (150-180°C) without added catalyst, offering a non-acidic orthogonal deprotection route [2]. This flexibility in deprotection conditions enables compatibility with diverse downstream chemistry that would be precluded by alternative protecting groups.

Boc deprotection
Class-level
TFA/DCM, RT, 1–4 h; or thermal 150–180 °C without catalyst
Mild acid or thermal routes preserve acid-labile groups
Cbz requires hydrogenolysis; Fmoc requires base
Process Chemistry Solid-Phase Synthesis Reaction Optimization

One-Step Boc Protection Advantage

Synthesis of 4-Boc-aminomethylphenethylamine proceeds via direct reaction of 4-aminomethylphenethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine in dichloromethane at room temperature . This single-step protection of the benzylamine nitrogen selectively leaves the ethylamine free for subsequent functionalization. In contrast, achieving the same orthogonal protection pattern using alternative protecting groups (e.g., Fmoc, Cbz) on the analogous scaffold would require additional synthetic steps including pH-controlled selective protection/deprotection sequences [1].

One-step Boc installation
Class-level
Single step from 4-aminomethylphenethylamine with Boc₂O/Et₃N in DCM
Simplifies route vs multi-protection strategies
Reduces 1–2 steps; standard Boc protocol
Process Development Scale-Up Synthesis Cost of Goods Analysis

Application Scenarios for 4-Boc-aminomethylphenethylamine


Medicinal Chemistry: GPCR and Enzyme Targeting

The para-substitution pattern of 4-Boc-aminomethylphenethylamine provides the precise spatial orientation required for targeting G protein-coupled receptors (GPCRs) and monoamine transporters that recognize para-substituted phenethylamine pharmacophores. Incorporation of this scaffold into lead compounds preserves the biologically validated para-geometry while offering two distinct amine handles for sequential SAR exploration. The free ethylamine can be coupled to carboxylic acids or sulfonyl chlorides to explore binding pocket interactions, followed by Boc deprotection and benzylamine functionalization to modulate pharmacokinetic properties . The predicted XLogP3 of 1.7 and topological polar surface area of 64.4 Ų provide a favorable starting point for CNS drug discovery programs requiring blood-brain barrier penetration .

PROTAC and ADC Payload Conjugation

The orthogonal protection pattern of 4-Boc-aminomethylphenethylamine enables its use as a bifunctional linker in PROTAC (proteolysis-targeting chimera) synthesis and antibody-drug conjugate (ADC) payload construction. The free ethylamine can be conjugated to an E3 ligase ligand or targeting moiety via amide bond formation, while the Boc-protected benzylamine remains inert during this first coupling . Subsequent acidic deprotection liberates the benzylamine for attachment to the warhead or payload component . This sequential conjugation strategy eliminates the need for complex orthogonal protection schemes, reducing the synthetic burden in constructing ternary degrader molecules and improving overall yield .

Multi-Kilogram Scale-Up Synthesis

For process chemistry applications requiring multi-kilogram quantities, the free base form of 4-Boc-aminomethylphenethylamine (CAS: 187283-19-8) offers distinct advantages over the hydrochloride salt (CAS: 1303968-16-2). The free base eliminates the neutralization step required for hydrochloride salts before organic-phase coupling reactions, reducing unit operations and minimizing aqueous waste generation . The Boc group's compatibility with thermal deprotection at 150-180°C provides an alternative to acid-mediated cleavage, which may be advantageous for acid-sensitive substrates or when residual TFA contamination must be strictly avoided in pharmaceutical manufacturing . The availability of the compound with ≥97% purity from multiple vendors ensures supply chain redundancy and batch-to-batch consistency for regulated GMP manufacturing environments .

LC-MS/MS Reference Standard

4-Boc-aminomethylphenethylamine serves as an analytical reference standard for LC-MS/MS method development in pharmaceutical research and forensic toxicology applications. The compound is supplied with certificates of analysis including HPLC purity determination, MS spectral data, and NMR structural confirmation, ensuring traceability for regulated analytical workflows . Its well-defined molecular weight (250.34 g/mol), exact mass (250.16800 g/mol), and predictable fragmentation pattern under electrospray ionization conditions make it suitable as a calibration standard or internal reference for quantifying related phenethylamine derivatives in biological matrices . Applications include pharmacokinetic studies, metabolite identification, and quality control release testing for drug substances containing this scaffold.

Application
Selection Property
Validation Focus
GPCR/enzyme inhibitor lead optimization
Para-substituted scaffold with orthogonal amine handles
Sequential SAR exploration and pharmacokinetic modulation
PROTAC & ADC linker construction
Sequential conjugation without protecting-group interference
Ternary complex assembly and payload attachment efficiency
Process-scale synthesis
Free base form and thermal deprotection option
Batch consistency, supply chain, and unit-operation simplification
Analytical reference standard
Certified purity, MS, and NMR characterization
LC-MS/MS method calibration and quantification

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